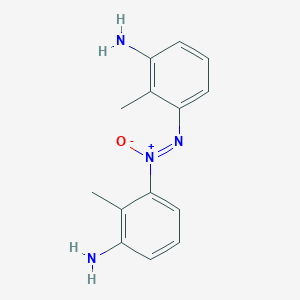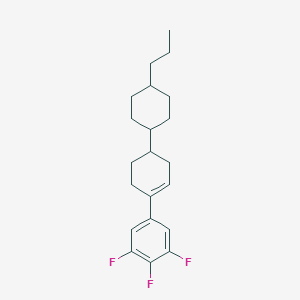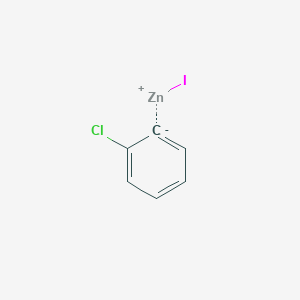
Yoduro de 2-clorofenilcinc
Descripción general
Descripción
2-Chlorophenylzinc iodide is an organozinc compound . It is used as a reactant in Negishi cross-coupling reactions to construct carbon-carbon bonds by reacting with organic halides using nickel or palladium catalysts . It can also be utilized as a reactant to prepare arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Synthesis Analysis
The synthesis of 2-Chlorophenylzinc iodide involves a reaction with water in further solvent(s). The byproducts of this reaction are C6H5Cl . The reaction conditions include sonication, the use of 2 equivalents of Zn powder, and a temperature of 30 °C. Ultrasound is applied for 8 hours .Molecular Structure Analysis
The molecular formula of 2-Chlorophenylzinc iodide is ClC6H4ZnI . Its molecular weight is 303.84 .Chemical Reactions Analysis
2-Chlorophenylzinc iodide can be used to prepare arylmethanes via a rhodium-catalyzed cross-coupling reaction with methyl halides . It can also be used to prepare (2-chlorobenzyl)trimethylsilane by a Rh-catalyzed cross-coupling reaction with (iodomethyl)trimethylsilane .Physical And Chemical Properties Analysis
2-Chlorophenylzinc iodide has a density of 0.973 g/mL at 25 °C . It is stored at a temperature of 2-8°C .Aplicaciones Científicas De Investigación
Reacción de acoplamiento cruzado de Negishi
El yoduro de 2-clorofenilcinc es un compuesto organocinc, que puede utilizarse como reactivo en la reacción de acoplamiento cruzado de Negishi para construir enlaces carbono-carbono mediante la reacción con haluros orgánicos utilizando catalizadores de níquel o paladio .
Síntesis de Arilmetanos
Este compuesto puede utilizarse como reactivo para preparar Arilmetanos a través de una reacción de acoplamiento cruzado catalizada por rodio con haluros de metilo .
Preparación de (2-clorobencil)trimetilsilano
El this compound puede utilizarse en la preparación de (2-clorobencil)trimetilsilano mediante una reacción de acoplamiento cruzado catalizada por Rh con (yodometil)trimetilsilano .
Síntesis de Dicloro Bifenilo
También se puede utilizar en la síntesis de Dicloro Bifenilo mediante una reacción de homoacoplamiento oxidativa catalizada por paladio utilizando N-clorosuccinimida (NCS) u O2 como oxidante .
Celdas solares sensibilizadas por colorante
En el campo de las energías renovables, el this compound se ha utilizado en la síntesis y aplicaciones de materiales de yoduro dicatiónicos para celdas solares sensibilizadas por colorante .
Programación temporal del ensamblaje supramolecular
Las propiedades del reloj de yodo del compuesto ofrecen oportunidades sin explotar para la ciencia de los materiales, especialmente para la programación temporal del ensamblaje supramolecular .
Transición Sol-Gel
Otra aplicación potencial del this compound es en el proceso de transición Sol-Gel, que es crucial en la ciencia de los materiales .
Safety and Hazards
2-Chlorophenylzinc iodide is a hazardous substance. It is advised to avoid dust formation, breathing mist, gas, or vapors. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .
Mecanismo De Acción
Target of Action
2-Chlorophenylzinc iodide is an organozinc compound . Its primary targets are organic halides . These organic halides are used in various chemical reactions, and their interaction with 2-Chlorophenylzinc iodide can lead to the formation of new carbon-carbon bonds .
Mode of Action
The compound interacts with its targets (organic halides) in a process known as the Negishi cross-coupling reaction . This reaction is catalyzed by nickel or palladium catalysts . The result of this interaction is the construction of carbon-carbon bonds .
Biochemical Pathways
The primary biochemical pathway affected by 2-Chlorophenylzinc iodide is the Negishi cross-coupling reaction . This reaction leads to the formation of carbon-carbon bonds, which are fundamental in organic chemistry and biochemistry. The downstream effects of this pathway include the synthesis of arylmethanes via rhodium-catalyzed cross-coupling reaction with methyl halides .
Result of Action
The primary result of 2-Chlorophenylzinc iodide’s action is the formation of new carbon-carbon bonds . This can lead to the synthesis of various organic compounds, including arylmethanes . Additionally, it can be utilized as a reactant to prepare dichloro biphenyl by palladium catalyzed oxidative homocoupling reaction .
Action Environment
The action, efficacy, and stability of 2-Chlorophenylzinc iodide can be influenced by various environmental factors. For instance, the compound is sensitive to air and light . Therefore, it should be stored in a dry, cool place away from light . Furthermore, the presence of nickel or palladium catalysts is crucial for the Negishi cross-coupling reaction .
Análisis Bioquímico
Biochemical Properties
2-Chlorophenylzinc iodide plays a significant role in biochemical reactions, particularly in the formation of carbon-carbon bonds. It interacts with organic halides in the presence of nickel or palladium catalysts . The nature of these interactions involves the transfer of the phenyl group from the organozinc compound to the organic halide, facilitating the formation of new carbon-carbon bonds.
Molecular Mechanism
The molecular mechanism of 2-Chlorophenylzinc iodide primarily involves its role in Negishi cross-coupling reactions. In these reactions, 2-Chlorophenylzinc iodide acts as a nucleophile, attacking the organic halide in the presence of a nickel or palladium catalyst . This leads to the formation of a new carbon-carbon bond and the release of zinc iodide.
Metabolic Pathways
Organozinc compounds are typically involved in various organic reactions, including Negishi cross-coupling reactions . These reactions can be considered part of the compound’s metabolic pathway.
Propiedades
IUPAC Name |
chlorobenzene;iodozinc(1+) | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Cl.HI.Zn/c7-6-4-2-1-3-5-6;;/h1-4H;1H;/q-1;;+2/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NNTCIUUTIPRDJR-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C([C-]=C1)Cl.[Zn+]I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4ClIZn | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



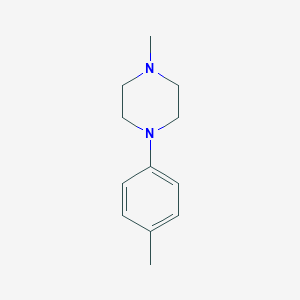
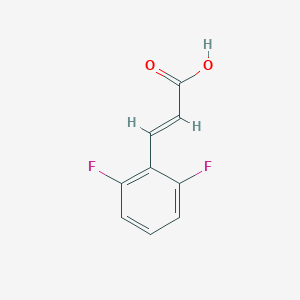

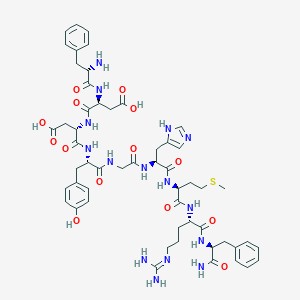
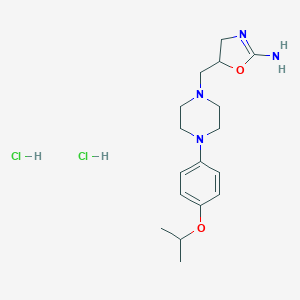
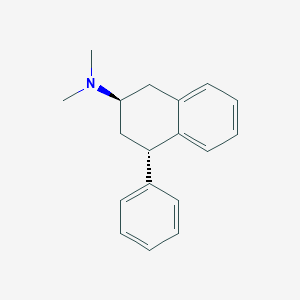
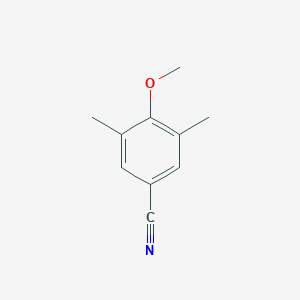
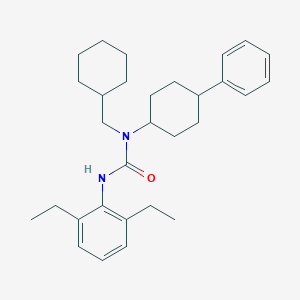
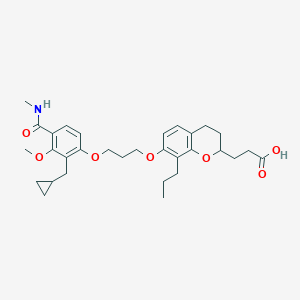
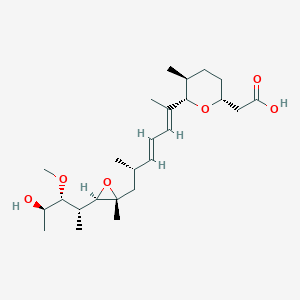
![2-[(Tert-butyldiphenylsilyloxy)methyl]-1,3-dioxolan-4-one](/img/structure/B116079.png)

